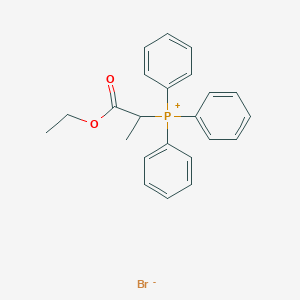

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYXORMKBUFAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952428 | |

| Record name | (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30018-16-7 | |

| Record name | Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30018-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030018167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide

This compound is a phosphonium salt that serves as a precursor to a phosphorus ylide in the Wittig reaction.[2] The presence of an ester functional group and a chiral center adds to its versatility as a reagent for introducing specific structural motifs in complex target molecules. The compound is typically synthesized via the quaternization of triphenylphosphine with ethyl 2-bromopropanoate.[1][3] Given its role in the synthesis of high-value compounds, stringent quality control is imperative, with NMR spectroscopy being the primary analytical tool for structural verification and purity analysis.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound contains several NMR-active nuclei, primarily ¹H, ¹³C, and ³¹P. The analysis of the chemical shifts, coupling constants, and signal multiplicities for each of these nuclei provides a detailed fingerprint of the molecule.

Figure 1. Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to exhibit distinct signals for the triphenylphosphonium, ethyl, and methine/methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonium cation and the carbonyl group.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| Phenyl-H | 7.7 - 8.0 | multiplet | - | 15H | Aromatic protons on the triphenylphosphonium group are deshielded and typically appear as a complex multiplet. Data from similar compounds like triphenyl(propyl)phosphonium bromide show these signals in this region.[4] |

| P-CH | 5.0 - 5.5 | doublet of quartets | J(H,H) ≈ 7, J(P,H) ≈ 15 | 1H | The methine proton is alpha to both the phosphonium center and the carbonyl group, leading to significant deshielding. It will be split by the adjacent methyl protons and the phosphorus atom. |

| O-CH₂ | 4.0 - 4.3 | quartet | J(H,H) ≈ 7 | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. The spectrum of the related ylide shows these protons in a similar environment.[5] |

| P-CH-CH₃ | 1.6 - 1.9 | doublet | J(H,H) ≈ 7 | 3H | The methyl protons adjacent to the methine are deshielded by the phosphonium group. |

| O-CH₂-CH₃ | 1.1 - 1.4 | triplet | J(H,H) ≈ 7 | 3H | The terminal methyl protons of the ethyl ester are in a typical aliphatic region.[5] |

Predicted ¹³C NMR Spectroscopic Data

In the ¹³C NMR spectrum, the carbons directly attached to the phosphorus atom will show coupling (J-coupling). The carbonyl carbon will also be a key diagnostic signal.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| C=O | 165 - 170 | singlet | - | The carbonyl carbon of the ester group is expected in this downfield region. |

| Phenyl C-ipso | 115 - 120 | doublet | J(P,C) ≈ 90 | The ipso-carbons of the phenyl rings are directly attached to phosphorus, resulting in a large coupling constant. |

| Phenyl C-ortho, C-meta, C-para | 130 - 135 | multiplet | J(P,C) ≈ 10-15 | The other aromatic carbons will appear as a group of signals with smaller P-C couplings. |

| O-CH₂ | 60 - 65 | singlet | - | The methylene carbon of the ethyl ester is deshielded by the oxygen. |

| P-CH | 50 - 55 | doublet | J(P,C) ≈ 50 | The methine carbon is directly attached to phosphorus, leading to a significant coupling constant. |

| P-CH-CH₃ | 15 - 20 | singlet | - | The methyl carbon adjacent to the methine group. |

| O-CH₂-CH₃ | 10 - 15 | singlet | - | The terminal methyl carbon of the ethyl ester. |

Predicted ³¹P NMR Spectroscopic Data

The ³¹P NMR spectrum is the most direct method for observing the phosphorus center. For phosphonium salts, a single signal is expected.

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale for Prediction |

| P⁺ | +20 to +30 | singlet | The chemical shift for tetracoordinate phosphorus in phosphonium salts typically falls in this range, relative to 85% H₃PO₄.[6] |

Experimental Protocols

Synthesis of this compound[1]

Figure 2. Synthetic workflow for the preparation of the title compound.

-

Reactant Charging: To a suitable reaction vessel, add triphenylphosphine (1.0 eq) and ethyl 2-bromopropanoate (1.0-1.1 eq).

-

Solvent Addition: Add water as the solvent.

-

Reaction: Heat the mixture to 70-80°C and maintain this temperature for 15-18 hours with stirring.

-

Work-up: The resulting solution contains this compound, which can be used directly or isolated by solvent removal.

NMR Sample Preparation and Data Acquisition

Figure 3. General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm centered at around 5 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of about 200 ppm is typically sufficient.

-

³¹P NMR Acquisition: Acquire the phosphorus spectrum. This can be done with or without proton decoupling. A spectral width of around 100 ppm centered at approximately 0 ppm is a good starting point.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental NMR principles, a detailed prediction of the ¹H, ¹³C, and ³¹P NMR spectra has been presented. These data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development for the unambiguous identification and quality assessment of this important Wittig reagent.

References

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 5. Ethyl 2-(triphenylphosphoranylidene)propionate(5717-37-3) 1H NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide: A Comprehensive Technical Guide for Synthetic Applications

Abstract: This technical guide provides an in-depth analysis of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide (CAS No. 30018-16-7), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, synthesis, and spectroscopic profile. The core of this guide focuses on the reagent's reactivity, particularly its application as a stabilized Wittig reagent, and provides detailed protocols and mechanistic insights. Case studies on its use in the synthesis of key pharmaceutical intermediates for drugs such as Sofosbuvir and Sacubitril are presented to illustrate its practical utility and significance.

Introduction

This compound is a quaternary phosphonium salt that has become an indispensable tool in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide for the Wittig reaction, a powerful method for carbon-carbon double bond formation.[1] The presence of an ester functional group adjacent to the phosphonium center allows for delocalization of the negative charge in the corresponding ylide, which critically influences the stereochemical outcome of the olefination, typically favoring the formation of (E)-alkenes.[2] This selectivity is highly sought after in the construction of complex molecular architectures, making this reagent a valuable intermediate in the pharmaceutical and fine chemical industries.[3] This guide serves to consolidate the technical information required for its effective and safe use in a laboratory setting.

Physicochemical and Structural Properties

The compound is a white to off-white or pale yellow crystalline solid at room temperature.[4][5] It is known to be hygroscopic and should be handled under an inert atmosphere to maintain its integrity.[4][6] Its solubility in solvents like methanol and chloroform facilitates its use in a variety of reaction conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 30018-16-7 | [7] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [7] |

| Molecular Weight | 443.32 g/mol | [4][7] |

| Appearance | White to off-white/pale yellow solid/powder | [4][5] |

| Melting Point | 139-152 °C (with decomposition) | [5][6] |

| Solubility | Soluble in Methanol, Chloroform | [4] |

| Stability | Hygroscopic; stable under recommended storage | [4][6] |

| Canonical SMILES | CCOC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1] |

| InChIKey | RSYXORMKBUFAMS-UHFFFAOYSA-M | [4] |

Synthesis and Purification

The most common and direct synthesis of this compound involves the quaternization of triphenylphosphine.[1] This is a classic Sₙ2 reaction where the phosphorus atom acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate.

Caption: Synthesis via Sₙ2 quaternization of triphenylphosphine.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of phosphonium salts.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq).

-

Solvent Addition: Dissolve the triphenylphosphine in a suitable solvent such as ethyl acetate or toluene (approx. 10-15 mL per gram of phosphine).[4]

-

Reagent Addition: Add ethyl 2-bromopropionate (1.0-1.1 eq) to the stirred solution at room temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours or heat to 70-80°C for 15-18 hours.[4] The product will precipitate as a white solid.

-

Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with several portions of cold ethyl acetate or diethyl ether to remove any unreacted starting materials.[4]

-

Drying: Dry the purified white solid under vacuum to yield the final product. A typical yield is around 80%.[4]

Purity Assessment

The purity of the final product is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity determination, with commercial batches often exceeding 98% purity.[5] A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate) and an organic modifier like acetonitrile is a common analytical setup.

Analytical and Spectroscopic Characterization

While raw spectral data is not widely published in public databases, the structure can be unequivocally confirmed by standard spectroscopic methods.[8] Vendor-supplied material is typically verified by NMR to confirm its structure.[5]

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (~7.6-8.0 ppm) corresponding to the 15 protons of the three phenyl rings. The methine proton (CH) alpha to the phosphorus and carbonyl groups would appear as a doublet of quartets due to coupling with both the phosphorus atom and the adjacent methyl group. The ethyl ester group would present as a quartet (CH₂) and a triplet (CH₃), and the methyl group on the backbone would appear as a doublet.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the aliphatic carbons. The carbon atom directly bonded to phosphorus would appear as a doublet due to one-bond C-P coupling.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for phosphonium salts. A single signal is expected in the typical range for quaternary phosphonium salts, generally around +20 to +30 ppm (relative to 85% H₃PO₄).

-

FTIR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (~1730 cm⁻¹), C-H stretches in the aromatic and aliphatic regions, and P-Ph vibrations.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the cation [C₂₃H₂₄O₂P]⁺ at m/z 443.32, corresponding to the molecular weight of the phosphonium cation minus the bromide counterion.

Reactivity and Synthetic Applications

The primary application of this reagent is in the Wittig olefination reaction. Upon treatment with a base, the phosphonium salt is deprotonated at the carbon alpha to both the phosphorus and the ester group, forming a phosphorus ylide.

The Wittig Reaction: Mechanism and Stereoselectivity

The ylide generated from this compound is considered "stabilized" because the negative charge on the carbanion is delocalized by the adjacent carbonyl group of the ester. This stabilization has a profound effect on the reaction's mechanism and stereochemical outcome.

-

Ylide Formation: The phosphonium salt is treated with a suitable base (e.g., NaH, K₂CO₃, Et₃N) to form the phosphorus ylide.

-

Cycloaddition: The ylide attacks a carbonyl compound (aldehyde or ketone) to form an oxaphosphetane intermediate. For stabilized ylides, this cycloaddition is often reversible.

-

Elimination: The oxaphosphetane decomposes through a syn-elimination pathway to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O double bond in triphenylphosphine oxide is the driving force for this step.

Due to the reversibility of the initial cycloaddition and the thermodynamic stability of the intermediates leading to the trans-alkene, stabilized ylides almost exclusively produce the (E)-alkene .[2]

Caption: General mechanism of the Wittig reaction with a stabilized ylide.

Case Study: Synthesis of a Key Intermediate for Sofosbuvir

This reagent is used to prepare 2-C-methyl-4,5-O-(1-methylethenyl)-D-arabinose ethyl ester, a crucial intermediate in the synthesis of the antiviral drug Sofosbuvir.

Reaction Scheme: this compound reacts with R-glyceraldehyde acetone to form the target alkene.

Detailed Protocol: (Adapted from Guidechem)[7]

-

Reagent Preparation: In a suitable reaction vessel, combine triphenylphosphine (1.3 eq, 34.0g) and ethyl 2-bromopropanoate (1.3 eq, 23.5g) in water (157 mL). Heat the mixture to 70-80°C and maintain for 15-18 hours to form the phosphonium salt in situ.

-

Reaction Setup: Cool the reaction system to 0-5°C and add acetonitrile (200 mL).

-

Aldehyde Addition: Add a solution of R-glyceraldehyde acetone (1.0 eq, 13.0g) in acetonitrile dropwise over approximately 30 minutes.

-

Base Addition: Add a 30% potassium hydroxide solution (1.1 eq, 20.5g) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to 20-25°C and stir for 1-3 hours until the starting aldehyde is consumed (monitored by TLC or LCMS).

-

Workup: Quench the reaction with a saturated sodium bisulfite solution. Separate the layers and extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic phases and concentrate under reduced pressure. To the residue, add a mixture of toluene (40 mL) and n-hexane (100 mL). Heat to reflux until the solution is clear, then cool to 0-5°C and stir for 1 hour.

-

Isolation: Collect the resulting crystals by filtration to obtain 2-C-methyl-4,5-O-(1-methylethenyl)-D-arabinose ethyl ester.[7]

Case Study: Synthesis of a Key Intermediate for Sacubitril

The reagent is also identified as a key starting material for an intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan for heart failure.[9] It is used to synthesize ethyl (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate.[10]

Reaction Scheme: The ylide formed from the title phosphonium salt reacts with the aldehyde, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate, to generate the desired α,β-unsaturated ester with (E)-selectivity, which is a direct precursor to Sacubitril.[10][11] This reaction efficiently constructs the carbon backbone of the target molecule while setting the crucial double bond geometry.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Information | GHS Classification | Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) | P261, P280, P302+P352, P305+P351+P338 |

| Signal Word | Warning | - |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | - |

Source(s): [7]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] The compound is hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and reactivity.[5][6]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a highly effective and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its ability to deliver high stereoselectivity makes it a superior choice for complex target-oriented synthesis. As demonstrated by its application in the manufacturing pathways of Sofosbuvir and Sacubitril, this phosphonium salt is a proven and valuable asset for professionals in the pharmaceutical and chemical research sectors. Proper understanding of its properties, handling requirements, and reaction mechanisms is key to leveraging its full synthetic potential.

References

-

Angene Chemical. (n.d.). Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

ChemWhat. (n.d.). CAS 30018-16-7: Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, bromide (1:1). Retrieved from [Link]

-

PubChem. (n.d.). (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 30018-16-7: Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl… [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [1-(Ethoxycarbonyl)ethyl]triphenylphosphonium bromide | 30018-16-7 [chemicalbook.com]

- 5. This compound | 30018-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide | C23H24BrO2P | CID 3084511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 30018-16-7|this compound|BLD Pharm [bldpharm.com]

- 9. clearsynth.com [clearsynth.com]

- 10. (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate | C25H31NO4 | CID 58027475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid | 1012341-48-8 [chemicalbook.com]

A Comprehensive Technical Guide to (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide (CAS 30018-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, registered under CAS number 30018-16-7, is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1] Also known by synonyms such as Carbethoxy ethyl triphenyl phosphonium bromide, this compound is highly valued for its role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2][3] Its unique structural features, including a positively charged phosphonium ion and a bromide counterion, coupled with triphenyl groups that impart stability, make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][4] This guide provides an in-depth exploration of its properties, synthesis, mechanisms, and applications, offering field-proven insights for laboratory and industrial use.

Core Properties and Specifications

The utility of this compound stems from its distinct physicochemical properties. The presence of nonpolar triphenyl groups generally results in high solubility in organic solvents, while the ethoxy and keto functionalities contribute to its reactivity.[1]

| Property | Value | Reference(s) |

| CAS Number | 30018-16-7 | [1][3] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [3][5] |

| Molecular Weight | 443.32 g/mol | [3][5] |

| Appearance | White to off-white or pale yellow powder/solid | [3][5][6] |

| Melting Point | 130-152 °C (decomposes) | [3][5][7] |

| Solubility | Soluble in chloroform and methanol.[5] High solubility in organic solvents.[1] | [1][5] |

| Storage Conditions | Store at room temperature[3] or in a refrigerator (+4°C)[5][6] in a cool, dry place. The compound is hygroscopic.[5] | [3][5][6][8] |

| Purity | Typically ≥97% (HPLC) | [1][3][8] |

| SMILES | (C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1][5] |

| InChI Key | RSYXORMKBUFAMS-UHFFFAOYSA-M | [1][5] |

Synthesis of this compound

The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction. A common and efficient method involves the reaction of triphenylphosphine with an appropriate alkyl halide, in this case, ethyl 2-bromopropionate.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.0 g of triphenylphosphine in 15 mL of ethyl acetate in a suitable reaction flask.

-

Addition of Alkyl Halide: To this solution, add 0.55 mL of ethyl 2-bromopropionate.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Product Formation: A white solid product will precipitate out of the solution as the reaction progresses.

-

Isolation: Collect the bulk of the resulting white solid product by filtration.

-

Washing: Wash the collected solid with ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the final product, this compound, to yield a white solid. This protocol has been reported to yield approximately 1.35 g (80.5%) of the final product.[5]

Caption: Synthesis workflow for CAS 30018-16-7.

Mechanism of Action: The Wittig Reaction

The primary application of this compound is as a precursor to a phosphonium ylide in the Wittig reaction.[3][9] This Nobel Prize-winning reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes or ketones.

The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom and the carbonyl group, using a suitable base. This generates a highly nucleophilic ylide (or phosphorane). The ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Caption: The Wittig Reaction Mechanism.

Applications in Research and Development

This phosphonium salt is a versatile reagent with broad applicability in multiple sectors of chemical science.

Organic Synthesis

Its most prominent use is as a key reagent for forming carbon-carbon bonds via the Wittig reaction, making it invaluable for chemists developing novel molecules.[2][3] The reaction is highly reliable for synthesizing alkenes from carbonyl compounds.[9]

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceutical intermediates.[2][3] A notable application is its use as a reagent in the preparation of cyclohexylpyrazolylmethylacrylic acids, which are inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[6] This highlights its importance in the development of antiviral therapeutics. It is also utilized in the synthesis of tetramic acid derivatives, which are significant in pharmaceutical chemistry.[9]

Agrochemicals and Dyestuffs

This compound is an important raw material and intermediate in the production of agrochemicals and dyestuffs.[4][5]

Advanced Materials and Bioconjugation

In the field of material science, it is used in the development of advanced materials such as polymers and catalysts.[2] It has also found application in the construction of dithienylethene derivatives for photochromic materials.[9] Furthermore, the compound is employed in bioconjugation techniques, which are essential for developing targeted drug delivery systems.[2]

Experimental Protocol: A Representative Wittig Reaction

The following is a generalized protocol for a Wittig reaction using this compound with an aldehyde.

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium tert-butoxide (KOtBu, 1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

-

Addition of Carbonyl Compound: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure alkene.

Safety and Handling

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

The compound is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place.[5] It should be handled by technically qualified persons wearing appropriate personal protective equipment.

Conclusion

This compound (CAS 30018-16-7) is a highly effective and versatile reagent in organic chemistry. Its central role in the Wittig reaction provides a reliable method for the synthesis of alkenes, which are crucial building blocks for a vast array of complex molecules. With applications spanning from pharmaceutical development and agrochemicals to advanced materials, this phosphonium salt remains an essential component in the toolkit of synthetic chemists. Its straightforward synthesis and well-understood reactivity profile ensure its continued importance in both academic research and industrial applications.[1][3]

References

-

Title: Carbethoxy ethyl triphenyl phosphonium bromide | 30018-16-7 Source: J&K Scientific LLC URL: [Link]

-

Title: CAS No : 30018-16-7 | Product Name : this compound Source: Pharmaffiliates URL: [Link]

Sources

- 1. CAS 30018-16-7: Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl… [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. [1-(Ethoxycarbonyl)ethyl]triphenylphosphonium bromide , 95% , 30018-16-7 - CookeChem [cookechem.com]

- 5. [1-(Ethoxycarbonyl)ethyl]triphenylphosphonium bromide | 30018-16-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 30018-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 30018-16-7 (1-Ethoxycarbonylethyl)triphenylphosphonium bromide AKSci E664 [aksci.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Stabilized Phosphonium Ylides in Modern Organic Synthesis: From Discovery to Application

Abstract: This technical guide provides a comprehensive overview of the history, development, and application of stabilized phosphonium ylides in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the reactivity and stereoselectivity of these powerful reagents. We will explore the seminal Wittig reaction, the transformative Horner-Wadsworth-Emmons (HWE) modification, and provide practical, field-proven insights into their application. The guide emphasizes the causality behind experimental choices, offering detailed protocols and mechanistic diagrams to facilitate a deeper understanding and successful implementation in the laboratory.

Part 1: The Genesis of an Olefination Powerhouse: A Historical Perspective

The Pioneering Work of Georg Wittig

The landscape of organic synthesis was irrevocably changed in 1954 when Georg Wittig and his student Ulrich Schöllkopf reported a novel method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] This reaction, now universally known as the Wittig reaction, utilized a class of compounds called phosphonium ylides.[4] For this groundbreaking work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[5][6] The Wittig reaction provided a highly reliable and predictable method for forming carbon-carbon double bonds, a cornerstone of molecular construction.[7][8]

The Concept of Ylides: A New Class of Reagents

An ylide is a neutral dipolar molecule containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as phosphorus, sulfur, or nitrogen).[9] In the context of the Wittig reaction, we are concerned with phosphonium ylides, which have a carbanionic center adjacent to a phosphonium cation.[10] These species possess a unique electronic structure, with the negative charge on the carbon being stabilized by the neighboring positively charged phosphorus atom.[7][10] This dipolar nature is key to their reactivity.

Part 2: Understanding the Core Reactivity: Stabilized vs. Non-Stabilized Ylides

The reactivity and, crucially, the stereochemical outcome of the Wittig reaction are profoundly influenced by the nature of the substituents on the carbanionic carbon of the ylide. This leads to a fundamental classification of ylides as either "stabilized" or "non-stabilized".

Electronic Structure and Resonance Stabilization

Stabilized ylides are those where the negative charge on the carbon is further delocalized by an adjacent electron-withdrawing group (EWG), such as an ester, ketone, or nitrile.[3][8][11] This additional resonance stabilization makes the ylide less nucleophilic and more thermodynamically stable.[2]

Non-stabilized ylides , conversely, bear substituents that do not offer this extended conjugation, such as alkyl or aryl groups.[8][11] These ylides are more reactive and less stable.

The resonance stabilization in a stabilized ylide can be depicted as follows:

Caption: Resonance forms of a stabilized phosphonium ylide.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The differing stabilities of these ylides dictate the reaction pathway and, consequently, the stereochemistry of the resulting alkene.

-

Non-stabilized ylides react rapidly and irreversibly with aldehydes and ketones.[2] The reaction is under kinetic control, leading predominantly to the (Z)-alkene.[3][8][11] The formation of the initial adduct, the oxaphosphetane, is rapid, and its subsequent decomposition to the alkene and triphenylphosphine oxide is also fast.[12]

-

Stabilized ylides react more slowly and often reversibly with carbonyl compounds.[1][2][3] This allows for equilibration of the intermediates to the most thermodynamically stable conformation, which ultimately leads to the formation of the (E)-alkene with high selectivity.[3][8][11]

Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.

Stereochemical Implications: The Predominance of (E)-Alkenes

For drug development and natural product synthesis, stereochemical control is paramount. The reliable formation of (E)-alkenes from stabilized ylides is one of the most powerful features of this reaction class. The thermodynamic preference for the anti-intermediate, which leads to the (E)-alkene, is driven by minimizing steric interactions between the substituents on the aldehyde and the ylide.

| Ylide Type | Major Product | Driving Force |

| Stabilized | (E)-Alkene | Thermodynamic Control |

| Non-stabilized | (Z)-Alkene | Kinetic Control |

Part 3: The Horner-Wadsworth-Emmons (HWE) Reaction: A Paradigm Shift

While the classical Wittig reaction is incredibly useful, it is not without its drawbacks. A significant challenge is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired alkene.[2] In 1958, Leopold Horner, and later William S. Wadsworth and William D. Emmons, developed a modification that addressed this issue and offered additional advantages.[13][14]

Overcoming the Limitations of the Classical Wittig Reaction

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate esters instead of phosphonium salts.[14][15] The carbanions generated from these phosphonates are generally more nucleophilic than their phosphonium ylide counterparts.[13][14] A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate salt, which can be easily removed by aqueous extraction.[2][14]

Mechanism and Advantages of the HWE Reaction

The mechanism of the HWE reaction is similar to that of the stabilized Wittig reaction, proceeding through an intermediate that decomposes to the alkene and a phosphate ester. The reaction typically shows high (E)-selectivity for the formation of disubstituted alkenes.[14]

Caption: Simplified workflow of the HWE reaction.

Key Advantages of the HWE Reaction:

-

Easy byproduct removal: The water-soluble phosphate byproduct simplifies purification.[2][14]

-

Increased nucleophilicity: Phosphonate carbanions are more reactive than stabilized ylides, often leading to better yields.[13][14]

-

High (E)-selectivity: Reliably produces the trans-alkene.[14]

-

Access to a wider range of ylides: Phosphonate esters are readily synthesized and can be functionalized in ways that are challenging for phosphonium salts.

The Still-Gennari Modification for (Z)-Alkene Synthesis

While the HWE reaction is excellent for generating (E)-alkenes, the synthesis of (Z)-alkenes from stabilized ylide equivalents remained a challenge. In 1983, W. Clark Still and C. Gennari reported a significant modification that allows for the stereoselective synthesis of (Z)-olefins. This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions (KHMDS and 18-crown-6 in THF at low temperatures) to favor the kinetic (Z)-product.

Part 4: Practical Applications and Experimental Protocols

The true measure of a synthetic method is its applicability in the synthesis of complex molecules. Both the Wittig and HWE reactions have been instrumental in the total synthesis of numerous natural products and active pharmaceutical ingredients.[7][13][15]

Synthesis of Stabilized Phosphonium Ylides and Phosphonate Esters

The preparation of the necessary reagents is a critical first step.

-

Stabilized Phosphonium Ylides: These are typically prepared in a two-step sequence. First, triphenylphosphine is reacted with an α-haloester (or other activated alkyl halide) to form a phosphonium salt.[9][16] This salt is then treated with a mild base, such as sodium hydride or an alkoxide, to generate the ylide in situ.[3]

-

Phosphonate Esters: The most common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction, where a trialkyl phosphite is reacted with an alkyl halide.

Step-by-Step Protocol for a Typical HWE Reaction

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation of the Phosphonate Anion:

-

To a solution of the phosphonate ester in a suitable aprotic solvent (e.g., THF, DME) under an inert atmosphere (N₂ or Ar) at 0 °C, add a strong base (e.g., NaH, n-BuLi, KHMDS) dropwise.

-

Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate anion.

-

-

Olefination Reaction:

-

Cool the solution of the phosphonate anion to the desired temperature (often -78 °C to 0 °C).

-

Add a solution of the aldehyde or ketone in the same solvent dropwise.

-

Allow the reaction to stir for the appropriate time (typically 1-4 hours), monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alkene.

-

Case Study: Application in the Total Synthesis of a Natural Product

The HWE reaction has been a key step in the synthesis of many complex natural products. For example, in the synthesis of epothilone A, a potent anticancer agent, an intramolecular HWE reaction was used to close the macrocyclic ring.[12] This demonstrates the power of the HWE reaction to form sterically demanding double bonds in complex molecular architectures.

Part 5: Advanced Topics and Future Outlook

The Schlosser Modification for Stereochemical Control

For non-stabilized ylides that typically give (Z)-alkenes, the Schlosser modification allows for the selective formation of the (E)-alkene.[1][11][17] This involves treating the intermediate betaine with a strong base at low temperature to epimerize it to the more stable trans-betaine, which then collapses to the (E)-alkene upon warming.[1][11]

Catalytic Wittig and HWE Reactions

A significant drawback of these reactions is the stoichiometric use of the phosphorus reagent.[2] Recent research has focused on the development of catalytic versions of the Wittig and HWE reactions, where the phosphorus species is regenerated in a catalytic cycle.[8] While still an area of active development, these methods hold the promise of making these powerful transformations more atom-economical and environmentally friendly.

The Evolving Role of Ylides in Complex Molecule Synthesis

The chemistry of phosphonium ylides continues to evolve. New ylide-based reagents are being developed with enhanced reactivity and selectivity.[7] The application of these methods in the synthesis of increasingly complex and biologically active molecules underscores their enduring importance in organic chemistry. From their initial discovery to their modern-day applications in drug development and materials science, stabilized phosphonium ylides and their phosphonate ester cousins remain indispensable tools for the synthetic chemist.

References

-

Wittig reaction - Wikipedia. Available at: [Link]

-

Phosphonium salts and P-ylides - IRIS. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F - The Royal Society of Chemistry. Available at: [Link]

-

-

The Wittig Reaction. Available at: [Link]

-

-

Synthesis of Phosphonium Ylides | Request PDF - ResearchGate. Available at: [Link]

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction | Chem-Station Int. Ed. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

WITTIG REACTION | MECHANISM - AdiChemistry. Available at: [Link]

-

Synthetic Applications of Metalated Phosphonium Ylides | Chemical Reviews. Available at: [Link]

-

Synthesis of Phosphonium Ylides - OUCI. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Georg Wittig - Nobel Lecture. Available at: [Link]

-

Ylide - Wikipedia. Available at: [Link]

-

Phosphonium Ylides Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

-

Victor Grignard Georg Wittig Lecture | Gesellschaft Deutscher Chemiker e.V. Available at: [Link]

-

One-pot synthesis of stable phosphonium ylides using 2-aminothiophenol - ResearchGate. Available at: [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

-

125th Birthday: Georg Wittig - ChemistryViews. Available at: [Link]

-

Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

-

Georg Wittig: The perfect symphonist in organic chemistry - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Wittig‐Schlosser reaction - ResearchGate. Available at: [Link]

-

Georg Wittig - Wikipedia. Available at: [Link]

-

Wittig-Horner| Schlosser modification | Nucleophilic Addition to Carbonyl - Part 22 - YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Georg Wittig - Wikipedia [en.wikipedia.org]

- 5. Victor Grignard Georg Wittig Lecture | Gesellschaft Deutscher Chemiker e.V. [en.gdch.de]

- 6. 125th Birthday: Georg Wittig - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Ylide - Wikipedia [en.wikipedia.org]

- 10. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

Deconstructing Reactivity: A Theoretical and Computational Guide to Stabilized Wittig Reagents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with exceptional reliability. While the reaction's utility is undisputed, the nuanced mechanistic details governing the reactivity and stereoselectivity of its various reagent classes—particularly stabilized ylides—have been the subject of extensive investigation and debate. This technical guide moves beyond textbook simplifications to provide a deep dive into the modern, computationally-driven understanding of stabilized Wittig reagents. We will explore the currently accepted mechanistic pathways, elucidate the theoretical underpinnings of their characteristic (E)-alkene selectivity, and provide a practical framework for conducting computational studies that can predict and explain their behavior. This document is intended for researchers and drug development professionals who seek to leverage a sophisticated, mechanism-based understanding to inform synthetic design and solve complex olefination challenges.

Introduction: Beyond a "Black Box" Reaction

Discovered by Georg Wittig in 1953, the reaction that bears his name transformed synthetic chemistry by providing a robust method for converting aldehydes and ketones into alkenes.[1] The key reagent, a phosphorus ylide, is a neutral molecule containing a formal negative charge on carbon adjacent to a formal positive charge on phosphorus.[1][2]

Phosphorus ylides are broadly classified based on the substituents attached to the carbanionic carbon:

-

Unstabilized Ylides: Bear alkyl or other electron-donating groups. They are highly reactive and typically yield (Z)-alkenes.[2][3][4]

-

Stabilized Ylides: Possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles. These groups delocalize the negative charge, rendering the ylide more stable, less reactive, and highly selective for forming (E)-alkenes.[1][5]

This guide focuses specifically on the theoretical principles governing the reactivity of these stabilized ylides. Understanding their behavior at a quantum mechanical level is critical for predicting outcomes, optimizing reaction conditions, and designing novel reagents for the stereocontrolled synthesis of complex molecules, a common challenge in drug development.

The Modern Mechanistic Picture: A Concerted Pathway

Historically, the Wittig reaction mechanism was often depicted as proceeding through a dipolar, zwitterionic intermediate known as a betaine.[3][6] However, a vast body of modern experimental and computational evidence has led to a revised understanding, particularly for reactions conducted under salt-free conditions.[7]

The currently accepted mechanism for all classes of ylides, including stabilized ones, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[5][8][9] This directly forms a four-membered ring intermediate, the oxaphosphetane (OPA), without the intervention of a discrete betaine intermediate.[7] The OPA then undergoes a retro-[2+2] cycloreversion to yield the final products: the alkene and a highly stable triphenylphosphine oxide, the formation of which is a major thermodynamic driving force for the reaction.[2][6]

Kinetic vs. Thermodynamic Control: A Computational Re-evaluation

The question of reversibility is central to understanding the reaction mechanism. If the initial OPA formation is reversible, the reaction is under thermodynamic control. If it is irreversible, it is under kinetic control. While the thermodynamic argument (equilibration to the more stable intermediate) is intuitively appealing, computational studies consistently show that the subsequent decomposition of the OPA to the alkene and phosphine oxide has a much lower activation energy than the reverse reaction back to the starting materials. [10] This indicates that once the oxaphosphetane is formed, it is overwhelmingly likely to proceed to products rather than revert. Therefore, the reaction is effectively irreversible and under kinetic control, with the product ratio being determined by the relative energies of the initial cycloaddition transition states. [7][10]

A Practical Guide to a Computational Wittig Study

For scientists aiming to predict the outcome of a novel Wittig reaction or understand unexpected selectivity, computational chemistry offers a powerful predictive tool. Here is a validated, step-by-step methodology for a typical DFT study of a stabilized Wittig reaction.

Experimental Protocol: In Silico Wittig Analysis

Objective: To determine the kinetic favorability and predicted stereoselectivity of a reaction between a stabilized ylide and an aldehyde.

Computational Method: Density Functional Theory (DFT) is the method of choice, offering a robust balance of computational cost and accuracy for systems of this size. The B3LYP functional is a well-established starting point, though others like M06-2X may also be suitable. [10][11]A Pople-style basis set such as 6-31G(d) is generally sufficient for geometry optimizations.

Step-by-Step Workflow:

-

Model Building:

-

Construct the 3D structures of the reactants: the stabilized ylide (e.g., Ph₃P=CHCO₂Me) and the aldehyde (e.g., benzaldehyde).

-

Use a molecular modeling program (e.g., Avogadro, GaussView) for this initial setup.

-

-

Reactant Optimization:

-

Perform a geometry optimization and frequency calculation for each reactant individually.

-

Causality: This step finds the lowest energy conformation of each starting material and provides their zero-point vibrational energies (ZPVE), which are essential for accurate energy comparisons. The frequency calculation confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Transition State (TS) Search:

-

This is the most critical and challenging step. The goal is to locate the transition state structures for the [2+2] cycloaddition leading to both the syn- and anti-oxaphosphetanes.

-

Create an initial guess for the TS geometry by placing the reactants in an appropriate orientation for C-C and P-O bond formation (typically with forming bond lengths of ~2.0-2.2 Å).

-

Run a TS optimization calculation (e.g., using keywords like Opt=TS or QST2/3 in Gaussian).

-

Self-Validation: A successful TS calculation must be followed by a frequency calculation. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the formation of the C-C and P-O bonds).

-

-

Intermediate and Product Optimization:

-

From the TS structures, perform geometry optimizations to find the corresponding oxaphosphetane intermediates (syn and anti).

-

Similarly, locate the transition states for OPA decomposition and optimize the final alkene ((E) and (Z) isomers) and triphenylphosphine oxide products.

-

-

Energy Analysis:

-

For all optimized structures (reactants, TSs, products), perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) and include a solvent model (e.g., PCM for THF or Toluene) to improve accuracy.

-

Calculate the relative free energies (ΔG) for all species. The activation barrier is the difference in free energy between the transition state and the reactants (ΔG‡ = G_TS - G_Reactants).

-

The stereoselectivity is determined by the difference in the activation barriers between the two competing pathways: ΔΔG‡ = ΔG‡(Z-pathway) - ΔG‡(E-pathway). A more positive ΔΔG‡ indicates a preference for the (E)-alkene.

-

Case Study: Calculated Energetics

The insights from a computational study can be summarized to directly compare competing reaction pathways. The table below presents illustrative data for the reaction of methyl (triphenylphosphoranylidene)acetate with benzaldehyde, consistent with findings from published theoretical studies. [12][13]

| Species | Pathway | Relative Free Energy (kcal/mol) | Key Insight |

|---|---|---|---|

| Reactants | - | 0.0 | Reference energy |

| TS to anti-OPA | (E)-Alkene | +12.5 | Lower energy TS, kinetically favored |

| TS to syn-OPA | (Z)-Alkene | +15.0 | Higher energy TS due to dipole repulsion |

| anti-Oxaphosphetane | (E)-Alkene | -15.2 | Thermodynamically stable intermediate |

| syn-Oxaphosphetane | (Z)-Alkene | -13.8 | Less stable intermediate |

| TS (reversion of anti-OPA) | (E)-Alkene | +25.0 | High barrier for reversion to reactants |

| TS (decomp. of anti-OPA) | (E)-Alkene | -5.0 | Low barrier for decomposition to products |

Analysis: The data clearly shows that the activation barrier to form the anti-OPA (12.5 kcal/mol) is significantly lower than the barrier to form the syn-OPA (15.0 kcal/mol). This difference (ΔΔG‡ = 2.5 kcal/mol) strongly favors the kinetic formation of the (E)-alkene precursor. Furthermore, the barrier for the anti-OPA to decompose to the (E)-alkene and Ph₃PO is much lower than the barrier for it to revert to the starting materials, confirming that the reaction is under kinetic, not thermodynamic, control.

Conclusion and Future Outlook

Theoretical studies, predominantly using DFT, have fundamentally reshaped our understanding of the Wittig reaction for stabilized ylides. The narrative has shifted from a simple thermodynamic equilibrium model to a more sophisticated kinetic control model where electrostatic interactions in the [2+2] cycloaddition transition state are paramount. This knowledge empowers chemists to move beyond empirical trial-and-error, allowing for the rational design of substrates and reagents to achieve desired synthetic outcomes.

Future research will likely focus on developing more accurate and efficient computational models to handle increasingly complex systems, including reactions involving novel ylides, challenging substrates, and the subtle effects of catalysts or additives. The continued synergy between theoretical prediction and experimental validation will undoubtedly lead to new, highly selective olefination methodologies with broad applications in pharmaceuticals, materials science, and beyond.

References

-

Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

-

Aggarwal, V. K., Harvey, J. N., & Robiette, R. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Angewandte Chemie International Edition, 44(34), 5468-5471. [Link]

-

Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958. [Link]

-

Nakamura, M., et al. (2007). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Journal of the Korean Chemical Society, 51(4), 354-360. [Link]

-

AdiChemistry. (n.d.). Wittig Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]

-

ResearchGate. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

Chemistry LibreTexts. (2020, August 15). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Lu, W. C., Wong, N. B., & Zhang, R. Q. (2002). Theoretical study on the substituent effect of a Wittig reaction. Journal of Molecular Structure: THEOCHEM, 589-590, 129-136. [Link]

-

MDPI. (2020). Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. Molecules, 25(21), 5185. [Link]

-

ResearchGate. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. [Link]

-

ResearchGate. (2007). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Oreate AI Blog. (2024, January 7). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

-

Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948-3958. [Link]

-

ACS Catalysis. (2017). A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. 7(9), 5854–5858. [Link]

-

ResearchGate. (2017). Resonant structures of a phosphonium ylide revealing the electron-richness and the electron-donating character of the carbon end... [Link]

-

ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. [Link]

-

IRIS. (2014). Phosphonium salts and P-ylides. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]

Sources

- 1. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. comporgchem.com [comporgchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Wittig Reaction Unleashed: A Technical Guide to the Mechanism and Application of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide

Foreword: Decoding a Modern Olefination Workhorse

In the vast and intricate landscape of organic synthesis, the Wittig reaction stands as a cornerstone achievement, offering a powerful and reliable method for the construction of carbon-carbon double bonds. Its discovery by Georg Wittig in 1954, an achievement recognized with the Nobel Prize in Chemistry in 1979, revolutionized the way chemists approach the synthesis of complex molecules.[1][2][3] This guide delves into the nuanced world of a specific, yet widely utilized, Wittig reagent precursor: (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide. As a stabilized phosphonium salt, its reactivity and stereochemical preferences offer a unique set of advantages for the discerning synthetic chemist. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, practical applications, and the subtle factors that govern its synthetic outcomes.

The Genesis of Reactivity: From Phosphonium Salt to Stabilized Ylide

The journey of this compound from a stable, crystalline solid to a potent nucleophile begins with its deprotonation to form the corresponding phosphonium ylide, ethyl 2-(triphenylphosphoranylidene)propanoate. This transformation is the critical activation step that unleashes its synthetic potential.

Synthesis of the Phosphonium Salt

The parent phosphonium salt is readily prepared via a nucleophilic substitution reaction between triphenylphosphine and ethyl 2-bromopropanoate.[4] This quaternization of the phosphine is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound

A detailed, checked procedure for the synthesis of the corresponding ylide from the phosphonium salt is available in the literature. The synthesis of the phosphonium salt itself involves the reaction of triphenylphosphine with ethyl 2-bromopropanoate.[4] A general procedure is as follows:

-

To a solution of triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add ethyl 2-bromopropanoate (1.0-1.1 eq).

-

Heat the reaction mixture at reflux for several hours to overnight.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the phosphonium salt.

-

If precipitation is incomplete, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum to yield the desired phosphonium bromide salt.

The Nature of the Ylide: A Stabilized Nucleophile

The key to understanding the behavior of the reagent lies in the structure of the ylide it forms. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of ethyl 2-(triphenylphosphoranylidene)propanoate, the negative charge on the α-carbon is stabilized by the adjacent electron-withdrawing ethoxycarbonyl group through resonance.[4][5][6] This stabilization has profound consequences for the ylide's reactivity and the stereochemical outcome of the Wittig reaction.

-

Reduced Reactivity: Stabilized ylides are less reactive than their non-stabilized counterparts (where the α-substituent is an alkyl or hydrogen).[6] This allows for milder reaction conditions and greater functional group tolerance.[1]

-

Enhanced Stability: These ylides are often stable enough to be isolated and handled, although they are typically generated in situ.[5]

-

Stereochemical Control: The stabilization dictates a preference for the formation of the thermodynamically more stable (E)-alkene in reactions with aldehydes.[1]

The Core Mechanism: A Dance of Dipoles and Intermediates

The heart of the Wittig reaction is the olefination of a carbonyl compound, where the carbon-oxygen double bond is replaced with a carbon-carbon double bond. The mechanism for stabilized ylides, such as the one derived from our topic compound, is a subject of detailed study and is generally understood to proceed through a pathway that favors thermodynamic control.

The Path to the (E)-Alkene: A Reversible Journey

The high (E)-selectivity observed with stabilized ylides is attributed to the reversibility of the initial steps of the reaction mechanism. This allows for an equilibration process that favors the formation of the more stable intermediates, ultimately leading to the trans-alkene.[5]

The currently accepted mechanism for the Wittig reaction under lithium-salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[1][7] However, the classical mechanism involving a betaine intermediate is still a useful model for understanding the stereochemical outcome, especially the role of equilibration.

Below is a diagrammatic representation of the mechanistic pathway for a stabilized ylide:

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

The key features of this mechanism are:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5] For stabilized ylides, this step is reversible.

-

Stereochemical Equilibration: Due to the reversibility, the initially formed syn- and anti-oxaphosphetanes can interconvert. The anti-oxaphosphetane, which leads to the (E)-alkene, is thermodynamically more stable due to reduced steric interactions between the substituents.

-

Irreversible Decomposition: The oxaphosphetane collapses in a retro-[2+2] cycloaddition to form the alkene and the highly stable triphenylphosphine oxide. This final step is the driving force of the reaction and is irreversible.[5]

Computational studies have further elucidated the origin of the high E-selectivity, highlighting the importance of dipole-dipole interactions between the ylide and the carbonyl compound in the transition state.[8]

Synthetic Utility and Applications

This compound is a versatile reagent employed in the synthesis of a wide array of α,β-unsaturated esters. Its reliability and stereoselectivity make it a valuable tool in both academic research and industrial applications.

Representative Transformations

The reaction of the corresponding ylide with various aldehydes consistently yields the (E)-α,β-unsaturated esters in good to excellent yields.

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | Ethyl (E)-2-methyl-3-phenylacrylate (Ethyl trans-cinnamate derivative) | High | Predominantly E |

| 4-Nitrobenzaldehyde | Ethyl (E)-2-methyl-3-(4-nitrophenyl)acrylate | High | Predominantly E |

| Aliphatic Aldehydes | Ethyl (E)-2-methylalk-2-enoates | Good to High | Predominantly E |

Note: Specific yields and E:Z ratios can vary depending on the reaction conditions and the specific aldehyde used. The table represents general trends observed for stabilized ylides.

Application in Pharmaceutical Synthesis

The utility of this reagent is underscored by its application in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the preparation of a key intermediate for the synthesis of Sofosbuvir, a crucial antiviral medication.

Experimental Protocol: General Procedure for the Wittig Reaction with this compound

The following is a general protocol for the Wittig reaction using a stabilized ylide generated from the title compound. Note that stabilized ylides are often stable enough to be isolated, or they can be generated in situ.

In situ Ylide Generation and Reaction:

-

Suspend this compound (1.1-1.5 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂, toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a mild base (e.g., NaHCO₃, Na₂CO₃, triethylamine) and stir the mixture at room temperature for 30-60 minutes to generate the ylide.

-

Add the aldehyde (1.0 eq) to the reaction mixture.

-

The reaction can be stirred at room temperature or heated (e.g., to 40-60 °C) to drive the reaction to completion. Reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reaction with Pre-formed Ylide:

-

Dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂).

-

Add the solid ethyl 2-(triphenylphosphoranylidene)propanoate (1.0-1.2 eq) to the solution.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Workup and purify as described above.

Workflow and Logical Relationships

The successful application of this compound in a Wittig reaction follows a logical workflow, from reagent preparation to product analysis.

Caption: Experimental workflow for the Wittig reaction.

Conclusion and Future Perspectives

This compound remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its ability to reliably generate stabilized ylides that deliver (E)-α,β-unsaturated esters with high stereoselectivity ensures its continued use in the synthesis of a diverse range of molecular targets. The mechanistic understanding of the Wittig reaction continues to evolve, with computational studies providing ever-deeper insights into the factors governing its stereochemical outcome. Future research will likely focus on the development of catalytic Wittig reactions to minimize the generation of stoichiometric amounts of phosphine oxide waste, further enhancing the green credentials of this classic transformation.

References

- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318-1330.

- Vedejs, E.; Meier, G. P. Angew. Chem. Int. Ed. Engl.1986, 25, 949-950.

- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.

- Kelly, M. J. B.; Fallot, L.; Gustafson, J. L.; Bergdahl, B. M. J. Chem. Educ.2016, 93, 1618-1621.

- Byrne, P. A.; Gilheany, D. G. Chem. Soc. Rev.2013, 42, 6670-6696.

- Robiette, R.; Richardson, J.; Aggarwal, V. K.; Harvey, J. N. J. Am. Chem. Soc.2006, 128, 2394-2409.

-

"Wittig Reaction." Organic Chemistry Portal. [Link]

-

"Wittig Reaction." Wikipedia. [Link]

-

"Wittig Reaction Mechanism & Examples." Total Synthesis. [Link]

-

"Wittig Reaction." Chemistry LibreTexts. [Link]

-

"Wittig Reaction: Examples and Mechanism." Master Organic Chemistry. [Link]

- Maity, S.; Rana, S.; Trivedi, D. Ultrason. Sonochem.2019, 58, 104635.

-

"Synthesis of an Alkene via the Wittig Reaction." [Link]

-

"A Solvent Free Wittig Reaction." [Link]

-

"The Wittig Reaction Lab Report." EduBirdie. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. DSpace [cora.ucc.ie]

- 8. researchgate.net [researchgate.net]

The Witt-ig Reaction: A Cornerstone of Modern Olefin Synthesis

A Technical Guide for the Advanced Synthesis Professional

Foreword: From Serendipity to Synthetic Staple